molecular formula C17H18ClN3O2 B3020554 (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2380011-05-0

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B3020554
CAS RN: 2380011-05-0
M. Wt: 331.8
InChI Key: FNEUQABOYYRPRL-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, also known as ML277, is a small molecule inhibitor of the inward rectifier potassium channel Kir7.1. It was discovered in 2012 by researchers at the Max Planck Institute for Heart and Lung Research in Germany. Since then, ML277 has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone selectively inhibits the Kir7.1 channel, which is involved in the regulation of fluid secretion, pH balance, and membrane potential in various tissues. By blocking the Kir7.1 channel, (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone can modulate these physiological processes and potentially treat related diseases.
Biochemical and Physiological Effects
(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to increase fluid secretion in cystic fibrosis patients, lower blood pressure in hypertensive rats, and improve glucose homeostasis in diabetic mice. These effects are likely due to the modulation of Kir7.1 channel activity by (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone.

Advantages and Limitations for Lab Experiments

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is a highly specific inhibitor of the Kir7.1 channel, which makes it a valuable tool for studying the physiological and pathological roles of this channel. However, (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has some limitations in lab experiments, such as its low solubility in water and potential off-target effects on other potassium channels.

Future Directions

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has shown promising results in preclinical studies for the treatment of cystic fibrosis, hypertension, and diabetes. Further research is needed to determine its safety and efficacy in clinical trials. In addition, (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone may have potential applications in other diseases that involve the Kir7.1 channel, such as Sjogren's syndrome and dry eye disease. Further studies are needed to explore these potential therapeutic applications of (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone.

Synthesis Methods

The synthesis of (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone involves several steps, starting with the reaction of 2-chlorobenzaldehyde with piperidine to form 2-chlorobenzaldehyde piperidinylhydrazone. The resulting compound is then reacted with pyrimidine-2-carboxylic acid to form the final product, (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone.

Scientific Research Applications

(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, hypertension, and diabetes. It has been shown to improve fluid secretion in cystic fibrosis patients by activating the Kir7.1 channel. (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been found to lower blood pressure in hypertensive rats by inhibiting the Kir7.1 channel. In addition, (2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to improve glucose homeostasis in diabetic mice by increasing insulin secretion.

properties

IUPAC Name

(2-chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-5-2-1-4-14(15)16(22)21-10-6-13(7-11-21)12-23-17-19-8-3-9-20-17/h1-5,8-9,13H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEUQABOYYRPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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